[1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanamine
Overview
Description
[1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanamine: is a chemical compound with the molecular formula C12H19N3 It consists of a piperidine ring substituted with a pyridin-3-ylmethyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with a piperidine precursor.
Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination reactions, where an aldehyde or ketone precursor reacts with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the piperidine ring or the pyridine ring may be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound, such as reducing imines to amines.
Substitution: Nucleophilic substitution reactions can be used to introduce various substituents onto the piperidine or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield secondary or tertiary amines.
Scientific Research Applications
Chemistry:
Organic Synthesis: [1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanamine can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving piperidine and pyridine derivatives.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules that target specific receptors or enzymes.
Industry:
Chemical Manufacturing: The compound can be used in the production of various chemicals and intermediates in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of [1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Piperidine Derivatives: Compounds such as piperidine, piperidinone, and substituted piperidines share structural similarities with [1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanamine.
Pyridine Derivatives: Compounds such as pyridine, pyridin-3-ylmethylamine, and substituted pyridines are structurally related to the pyridine moiety in this compound.
Uniqueness: The uniqueness of this compound lies in its combined piperidine and pyridine structures, which confer specific chemical and biological properties
Properties
IUPAC Name |
[1-(pyridin-3-ylmethyl)piperidin-3-yl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c13-7-11-4-2-6-15(9-11)10-12-3-1-5-14-8-12/h1,3,5,8,11H,2,4,6-7,9-10,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUURPVUDUOREFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=CC=C2)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019380-70-1 | |
Record name | 1-{1-[(pyridin-3-yl)methyl]piperidin-3-yl}methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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